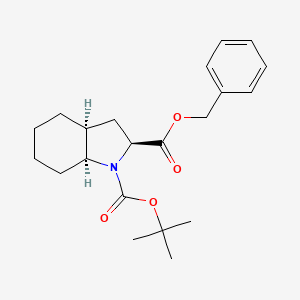
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” is a complex organic compound that belongs to the class of octahydroindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” typically involves multiple steps, including the protection of functional groups, cyclization reactions, and selective functionalization. Common reagents used in these steps might include benzyl chloride for benzylation, tert-butyl chloride for tert-butylation, and various catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of octahydroindole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medically, these compounds could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for compounds like “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies using techniques like X-ray crystallography or molecular docking are often required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-octahydroindole-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-tetrahydroindole-1,2-dicarboxylate
Uniqueness
The uniqueness of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” lies in its specific stereochemistry and functional group arrangement, which can impart distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H29NO4 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16-18H,7-8,11-14H2,1-3H3/t16-,17-,18-/m0/s1 |
InChI Key |
JWTZAJHMKKZUSQ-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















